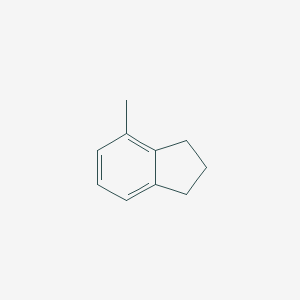

4-methyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNSODHYZXCEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073931 | |

| Record name | 4-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-22-6 | |

| Record name | 2,3-Dihydro-4-methyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XB2R8T53C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methyl-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2,3-dihydro-1H-indene, also known as 4-methylindane, is a bicyclic aromatic hydrocarbon that serves as a crucial structural motif in a variety of pharmacologically active compounds and advanced materials. Its rigid framework and substitution pattern make it a valuable building block in medicinal chemistry for the design of ligands targeting various receptors and enzymes. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, offering detailed experimental protocols and insights into the underlying chemical principles.

Primary Synthesis Pathway: A Three-Step Approach from m-Bromotoluene

The most established and reliable route to this compound commences with the synthesis of the key precursor, 3-(m-tolyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to form 4-methyl-1-indanone, and concludes with the reduction of the indanone to the desired 4-methylindane.

Step 1: Synthesis of 3-(m-tolyl)propanoic Acid

The initial step involves the formation of a carbon-carbon bond to append the propanoic acid side chain to the m-tolyl scaffold. A common and effective method utilizes a Grignard reagent derived from m-bromotoluene.

Reaction Mechanism:

The synthesis begins with the formation of the m-tolylmagnesium bromide Grignard reagent from m-bromotoluene and magnesium metal. This is followed by a nucleophilic addition to a suitable three-carbon electrophile, such as succinic anhydride, and subsequent workup.

Experimental Protocol: Synthesis of 3-(m-tolyl)propanoic Acid

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is gently heated under a flow of dry nitrogen and then cooled to room temperature. A solution of m-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and gently refluxed until the magnesium is consumed.

-

Reaction with Succinic Anhydride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of succinic anhydride (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 3-(m-tolyl)propanoic acid.

| Reactant/Reagent | Molar Ratio |

| m-Bromotoluene | 1.0 |

| Magnesium | 1.2 |

| Succinic Anhydride | 1.1 |

| Anhydrous THF | Solvent |

| 1 M HCl | Work-up |

| Diethyl Ether | Extraction |

Step 2: Intramolecular Friedel-Crafts Acylation to 4-methyl-1-indanone

The synthesized 3-(m-tolyl)propanoic acid undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone system. This cyclization is typically promoted by a strong acid catalyst.[1]

Reaction Mechanism:

The carboxylic acid is first converted to an acylium ion by the action of a strong Lewis acid or protic acid. This highly electrophilic species then attacks the aromatic ring at the ortho position to the methyl group, followed by deprotonation to restore aromaticity and form the cyclic ketone.

Experimental Protocol: Synthesis of 4-methyl-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a gas outlet, 3-(m-tolyl)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

-

Cyclization: The mixture is heated to 80-100 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The crude 4-methyl-1-indanone is then dried and can be further purified by recrystallization or distillation under reduced pressure.

| Reactant/Reagent | Ratio |

| 3-(m-tolyl)propanoic acid | 1.0 eq |

| Polyphosphoric Acid (PPA) | 10-20 wt. eq |

Step 3: Reduction of 4-methyl-1-indanone to this compound

The final step involves the complete reduction of the carbonyl group of 4-methyl-1-indanone to a methylene group. Two classical and highly effective methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction. The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[2][3]

Reaction Mechanism:

The ketone first reacts with hydrazine to form a hydrazone. In the presence of a strong base and heat, the hydrazone is deprotonated, and a subsequent series of proton transfers and the elimination of nitrogen gas lead to the formation of the alkane.[4][5] The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water to drive the reaction to completion at a higher temperature, is a commonly employed and efficient variant.[1]

Experimental Protocol: Wolff-Kishner Reduction of 4-methyl-1-indanone

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, 4-methyl-1-indanone (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq) are combined. The mixture is heated to 130-140 °C for 1-2 hours.

-

Decomposition of Hydrazone: The reaction mixture is cooled slightly, and potassium hydroxide pellets (4-5 eq) are added. The condenser is then arranged for distillation, and the temperature is raised to distill off water and excess hydrazine.

-

Reduction: After the distillation ceases, the condenser is returned to the reflux position, and the reaction mixture is heated at 190-200 °C for 3-4 hours, during which nitrogen gas evolves.

-

Work-up and Isolation: The reaction mixture is cooled, diluted with water, and extracted with ether or another suitable organic solvent. The combined organic extracts are washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure. The resulting this compound can be purified by distillation.

| Reactant/Reagent | Molar Ratio |

| 4-methyl-1-indanone | 1.0 |

| Hydrazine Hydrate | 4.0 - 5.0 |

| Potassium Hydroxide | 4.0 - 5.0 |

| Diethylene Glycol | Solvent |

This reduction is carried out in a strongly acidic medium and is suitable for substrates that are stable to these conditions.[6][7]

Reaction Mechanism:

The Clemmensen reduction involves the use of amalgamated zinc (zinc-mercury alloy) in concentrated hydrochloric acid.[8][9] The exact mechanism is not fully understood but is believed to involve electron transfer from the metal surface to the protonated carbonyl group.

Experimental Protocol: Clemmensen Reduction of 4-methyl-1-indanone

-

Preparation of Zinc Amalgam: Zinc powder is treated with a dilute solution of mercury(II) chloride to form the amalgam.

-

Reduction: In a round-bottom flask equipped with a reflux condenser, the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent) are placed. 4-methyl-1-indanone (1.0 eq) is added, and the mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain the acidity.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the aqueous layer is separated and extracted with toluene or ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over a drying agent. After removal of the solvent, the product, this compound, is purified by distillation.

| Reactant/Reagent | Notes |

| 4-methyl-1-indanone | 1.0 eq |

| Amalgamated Zinc | In excess |

| Concentrated HCl | In excess |

| Toluene | Co-solvent |

Alternative Synthesis Pathway: Palladium-Catalyzed Heck Coupling

An alternative and more modern approach to the indene core involves transition-metal-catalyzed reactions, such as the Heck reaction.[2][10] This pathway offers a different disconnection strategy and can be advantageous for creating substituted indenes with high regioselectivity.

Conceptual Pathway:

This route could involve the palladium-catalyzed intramolecular Heck reaction of a suitably substituted aryl halide with an alkene tether. For the synthesis of this compound, a potential precursor would be 1-allyl-2-bromo-3-methylbenzene.

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and yields the cyclized product. Subsequent reduction of the resulting 4-methyl-1H-indene would yield the target molecule.

Challenges and Considerations:

While elegant, this approach requires the synthesis of the specific starting material, which may involve multiple steps. The regioselectivity of the initial allylation of a substituted benzene can also be a challenge. However, for the synthesis of complex indane derivatives, the modularity of this approach can be highly beneficial.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established three-step sequence involving the formation of 3-(m-tolyl)propanoic acid, its intramolecular Friedel-Crafts cyclization to 4-methyl-1-indanone, and subsequent reduction. The choice of the final reduction method, either Wolff-Kishner or Clemmensen, depends on the overall functionality of the substrate. While alternative methods based on modern catalytic C-C bond-forming reactions exist, the classical approach remains a robust and widely used strategy in both academic and industrial settings. This guide provides the necessary foundational knowledge and detailed protocols for researchers and drug development professionals to confidently synthesize this important molecular scaffold.

References

-

J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Retrieved from [Link]

-

PMC. (n.d.). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Clemmensen Reduction. Retrieved from [Link]

-

Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021, December 27). Wolff–Kishner reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-aryl propionic acids.

- Google Patents. (n.d.). The preparation method of 3-(3-halogenophenyl) propionic acid.

-

PMC. (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]

-

National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. Retrieved from [Link]

-

University of Twente. (2017, August 7). Greener solvents to replace toluene in the polymerisation and coating industry. Retrieved from [Link]

-

National Institutes of Health. (2019, March 7). Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. Retrieved from [Link]

-

PubMed. (n.d.). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(p-tolyl)propanoate. Retrieved from [Link]

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

YouTube. (2023, December 7). Synthesize a Complex Molecule from Toluene and Reagents Containing Two Carbons of Less. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylindan

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-methylindan (CAS No. 824-22-6), a molecule of interest in flavor chemistry and as a synthetic building block. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with procedural expertise. It details the compound's chemical identity, physical characteristics, and spectroscopic profile. Furthermore, it outlines robust, self-validating experimental protocols for the determination of these properties, ensuring data integrity and reproducibility. The guide employs structured data presentation and logical workflow diagrams to facilitate a deeper understanding of the characterization process for this substituted indan derivative.

Introduction and Scientific Context

4-Methylindan, also known as 4-methyl-2,3-dihydro-1H-indene, is a bicyclic aromatic hydrocarbon. Its structural framework, consisting of a benzene ring fused to a cyclopentane ring with a methyl substituent, makes it a valuable intermediate in organic synthesis. Notably, it has been identified as a shoyu flavoring agent used in soy sauce, highlighting its relevance in the food and fragrance industries.[1][2] A thorough understanding of its physicochemical properties is paramount for its application, whether in synthesizing more complex molecules, formulating consumer products, or conducting toxicological assessments. This guide serves as a foundational resource, explaining not just the "what" but the "why" behind the characterization of this compound.

Chemical Identity and Molecular Structure

Establishing a definitive chemical identity is the cornerstone of any rigorous scientific investigation. This involves corroborating identifiers from multiple authoritative databases and understanding the molecule's fundamental composition and stereochemistry.

The structure, confirmed by these identifiers, is achiral and possesses a plane of symmetry. The methyl group at the 4-position significantly influences its electronic and steric properties compared to the parent indan molecule.

Core Physicochemical Properties

The physical state and behavior of 4-methylindan under various conditions are critical for its handling, storage, and application. The following table summarizes its key properties, compiled from verified sources.

| Property | Value | Source(s) |

| Physical Form | Clear, Colorless Oil | [1][2] |

| Boiling Point | 203 - 204.15 °C | [1][2][6] |

| Melting Point | 86 - 87 °C | [1][2] |

| Density | 0.935 - 0.958 g/mL | [1][6] |

| Refractive Index (n_D) | 1.5356 | [1][2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1][2] |

| XLogP3-AA | 3.1 | [3] |

| Storage Conditions | Room Temperature, Sealed in Dry Environment | [1][2][4] |

Note on Melting Point: While multiple sources list a melting point of 86-87 °C, they also describe the substance as an oil at room temperature.[1][2] This discrepancy may indicate that the melting point data could pertain to a derivative or an isomeric impurity. Researchers should prioritize empirical determination of the freezing point for the specific batch in use. The high XLogP3-AA value suggests low miscibility with water.[3]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combined data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirms the identity and purity of 4-methylindan.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula. Electron Ionization (EI) is a standard method for volatile compounds like 4-methylindan.

| m/z | Interpretation | Source(s) |

| 132 | [M]⁺ Molecular Ion | [5][7] |

| 117 | [M-CH₃]⁺ Loss of the methyl group | [7] |

| 131 | [M-H]⁺ Loss of a hydrogen atom | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific spectral data requires access to proprietary databases, the expected ¹H and ¹³C NMR characteristics can be predicted. PubChem confirms the availability of a ¹³C NMR spectrum.[7]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (3H), the benzylic methyl group protons (3H), and the aliphatic protons on the five-membered ring (6H). The aromatic protons will exhibit splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry. The availability of spectral data has been noted on a JEOL-270 instrument.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For 4-methylindan, the expected characteristic absorptions are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic (CH₂ and CH₃) |

| ~750-850 | C-H Bend (Out-of-plane) | Substituted Benzene |

The following diagram illustrates the logical workflow for using these techniques in concert for structural verification.

Caption: Workflow for Spectroscopic Structural Elucidation.

Experimental Protocols for Property Determination

To ensure the generation of high-quality, trustworthy data, all experimental determinations must follow validated protocols. The following section provides step-by-step methodologies grounded in standard laboratory practice.

Workflow for Physicochemical Characterization

The overall process of characterizing a chemical sample follows a logical progression from basic observation to detailed instrumental analysis.

Caption: General Workflow for Physicochemical Characterization.

Protocol for Density Measurement

Causality: Density is a fundamental property that is sensitive to temperature and purity. A pycnometer is used for its high accuracy.

-

Preparation: Clean a 10 mL pycnometer with a suitable solvent (e.g., acetone) and dry it thoroughly.

-

Calibration: Record the mass of the empty, dry pycnometer (m₁). Fill the pycnometer with deionized water of a known temperature (e.g., 20°C) and record the mass (m₂).

-

Measurement: Empty and dry the pycnometer. Fill it with the 4-methylindan sample at the same temperature and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

-

Validation: Repeat the measurement three times to ensure precision. The standard deviation should be less than 0.001 g/mL.

Protocol for Refractive Index Measurement

Causality: The refractive index is a unique physical constant for a pure compound, useful for rapid identity and purity checks.

-

Instrument Calibration: Turn on the Abbe refractometer and allow the lamp to warm up. Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Sample Application: Place 2-3 drops of 4-methylindan onto the clean, dry prism surface.

-

Measurement: Close the prisms and adjust the coarse and fine controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.

-

Validation: Clean the prisms immediately after use. Perform the measurement in triplicate.

Protocol for Spectroscopic Analysis (GC-MS)

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile impurities and providing definitive mass spectral data for the primary component.

-

Sample Preparation: Prepare a dilute solution of 4-methylindan (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a non-polar column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).

-

Injector: Set to 250°C.

-

MS: Set to scan a mass range of m/z 40-400. Use Electron Ionization (EI) at 70 eV.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and the mass spectrum for the peak corresponding to 4-methylindan.

-

Analysis: Integrate the peaks in the chromatogram to assess purity. Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm identity.[5]

Safety and Handling

While comprehensive toxicological data is not widely available, standard laboratory precautions should be observed. Safety Data Sheets (SDS) for structurally similar compounds or available GHS classifications should be consulted.[8]

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[9][10]

-

Irritation: Some sources indicate hazard statements for skin and eye irritation (H315, H319) and potential respiratory irritation (H335).[2] Avoid contact with skin, eyes, and inhalation of vapors.

-

First Aid: In case of skin contact, wash with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9][10] If irritation persists, seek medical attention.

Conclusion

This guide has systematically presented the essential physicochemical properties of 4-methylindan, grounding all data in verifiable sources. By integrating quantitative data with detailed, validated experimental protocols, this document provides researchers with a reliable and practical framework for working with this compound. The emphasis on causality and self-validation within the methodologies ensures that scientists can not only utilize this data but also reproduce and expand upon it with confidence, upholding the highest standards of scientific integrity.

References

-

4-methylindane - Stenutz. [Link]

-

4-Methylindan | C10H12 | CID 13211 - PubChem - NIH. [Link]

-

Synthesis of 4-methylindane - PrepChem.com. [Link]

-

4-Methylindene - Chemical & Physical Properties by Cheméo. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 824-22-6 Name: 4-methylindan - XiXisys. [Link]

-

1H-Indene, 2,3-dihydro-4-methyl- - the NIST WebBook. [Link]

Sources

- 1. 4-methylindan CAS#: 824-22-6 [m.chemicalbook.com]

- 2. 4-methylindan | 824-22-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. 1H-Indene, 2,3-dihydro-4-methyl- [webbook.nist.gov]

- 6. 4-methylindane [stenutz.eu]

- 7. 4-Methylindan | C10H12 | CID 13211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 824-22-6 Name: 4-methylindan [xixisys.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-methyl-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2,3-dihydro-1H-indene, also known as 4-methylindan, is a substituted indan derivative. The indan scaffold is a crucial structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. A thorough and unambiguous structural elucidation of such molecules is paramount for advancing research and development. This technical guide provides a detailed exploration of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for researchers, offering insights into data acquisition, interpretation, and the underlying scientific principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₁₀H₁₂, consists of a benzene ring fused to a cyclopentane ring, with a methyl group substituent on the aromatic ring at position 4. This unique arrangement of aliphatic and aromatic protons and carbons gives rise to a distinct spectroscopic fingerprint.

An integrated analytical approach employing ¹H NMR, ¹³C NMR, IR, and MS is essential for the unequivocal identification and purity assessment of this compound. Each technique provides complementary information, which, when combined, allows for a comprehensive structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Core Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) with the following general parameters:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse width, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Data Interpretation and Spectral Assignment:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, aliphatic, and methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (H5, H6, H7) | ~6.9 - 7.2 | Multiplet (m) | 3H |

| Benzylic (H1) | ~2.9 | Triplet (t) | 2H |

| Aliphatic (H2) | ~2.1 | Quintet (quin) | 2H |

| Benzylic (H3) | ~2.9 | Triplet (t) | 2H |

| Methyl (CH₃) | ~2.2 | Singlet (s) | 3H |

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific spectrometer frequency.

Causality Behind Expected Spectrum:

-

Aromatic Protons (H5, H6, H7): These protons are in the deshielded region of the spectrum due to the ring current effect of the benzene ring. Their signals will likely appear as a complex multiplet due to spin-spin coupling with each other.

-

Benzylic Protons (H1 and H3): These protons are adjacent to the aromatic ring and are therefore shifted downfield compared to typical aliphatic protons. They are expected to appear as triplets due to coupling with the adjacent methylene protons at the C2 position.

-

Aliphatic Protons (H2): These protons are in the five-membered ring and will couple with the benzylic protons at C1 and C3, resulting in a more complex multiplet, likely a quintet.

-

Methyl Protons (CH₃): The methyl group attached to the aromatic ring is a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Core Principles: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is characteristic of its hybridization and chemical environment.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is typically acquired.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Interpretation and Spectral Assignment:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum.[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C3a, C7a, C4) | ~135 - 145 |

| CH Aromatic (C5, C6, C7) | ~120 - 130 |

| Benzylic (C1, C3) | ~30 - 35 |

| Aliphatic (C2) | ~25 - 30 |

| Methyl (CH₃) | ~19 - 22 |

Note: A representative ¹³C NMR spectrum for 4-methylindan is available in the PubChem database (CID 13211).[1]

II. Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Interpretation and Spectral Assignment:

The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C=C bonds in the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic CH₂ Bend | ~1465 | Medium |

| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | Strong |

Causality Behind Expected Spectrum:

-

C-H Stretching: The sp² hybridized C-H bonds of the aromatic ring absorb at slightly higher frequencies (>3000 cm⁻¹) than the sp³ hybridized C-H bonds of the aliphatic and methyl groups (<3000 cm⁻¹).

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a set of peaks in the 1600-1450 cm⁻¹ region.

-

Bending Vibrations: The out-of-plane bending vibrations of the aromatic C-H bonds are often strong and their pattern can sometimes provide information about the substitution pattern on the benzene ring.

III. Mass Spectrometry (MS)

Core Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Experimental Protocol (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column).

-

A temperature program is used to elute the compound from the column.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron ionization at a standard energy of 70 eV is typically used.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation and Spectral Assignment:

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[2]

| m/z | Proposed Fragment | Significance |

| 132 | [C₁₀H₁₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [M - CH₃]⁺ | Loss of a methyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged) |

Note: The mass spectrum for 1H-Indene, 2,3-dihydro-4-methyl- is available in the NIST Chemistry WebBook.[2]

Causality Behind Fragmentation Pattern:

-

Molecular Ion (m/z 132): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of 132.20 g/mol .

-

Loss of a Methyl Group (m/z 117): The most prominent fragment is often due to the loss of the methyl group, forming a stable benzylic-type carbocation.

-

Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common fragmentation pathway for alkyl-substituted benzene derivatives.

IV. Workflow and Data Integration

The structural elucidation of this compound is a process of integrating data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this important molecule. The integration of data from these complementary methods is crucial for ensuring the scientific integrity of studies involving this and related indan derivatives, ultimately supporting advancements in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Methylindan. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Iodo-5-nitropyridine (CAS: 28080-54-8): A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Iodo-5-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly its role in the synthesis of kinase inhibitors and other biologically active molecules. This document is structured to offer not just data, but actionable insights into the strategic use of this versatile compound.

Core Introduction to 2-Iodo-5-nitropyridine

2-Iodo-5-nitropyridine is a substituted pyridine derivative characterized by the presence of an iodo group at the 2-position and a nitro group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, particularly activating the C-I bond for a variety of cross-coupling reactions and making the ring susceptible to nucleophilic attack.

Its utility is most pronounced in the construction of complex molecular architectures, serving as a scaffold to introduce the 5-nitropyridyl moiety, which is a common feature in many biologically active compounds.

Caption: Chemical structure of 2-Iodo-5-nitropyridine.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The key properties of 2-Iodo-5-nitropyridine are summarized below.

| Property | Value | Source |

| CAS Number | 28080-54-8 | |

| Molecular Formula | C₅H₃IN₂O₂ | |

| Molecular Weight | 249.99 g/mol | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 163-168 °C | |

| SMILES | [O-]c1ccc(I)nc1 | |

| InChI Key | SJXWHBQWFBHASX-UHFFFAOYSA-N | |

| Solubility | Soluble in many organic solvents such as acetone. |

Synthesis and Reactivity Profile

Improved Synthesis of 2-Iodo-5-nitropyridine

While several methods for the synthesis of 2-Iodo-5-nitropyridine have been reported, an efficient and scalable approach involves the halide exchange of the more readily available 2-chloro-5-nitropyridine. This method provides good yields and utilizes commercially available starting materials. The reaction is typically carried out using sodium iodide in the presence of hydriodic acid, which is thought to protonate the pyridine nitrogen, further activating the ring for nucleophilic substitution.[1]

Caption: Workflow for the synthesis of 2-Iodo-5-nitropyridine.

Reactivity and Mechanistic Insights

The reactivity of 2-Iodo-5-nitropyridine is dominated by the interplay between the iodo and nitro substituents on the pyridine ring.

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 2-iodo-5-nitropyridine and various aryl or heteroaryl boronic acids or esters. This is a cornerstone reaction for the synthesis of biaryl compounds. The electron-withdrawing nitro group can influence the reaction, and careful optimization of the catalyst, ligand, and base is often necessary.

-

Sonogashira Coupling: This reaction facilitates the coupling of 2-iodo-5-nitropyridine with terminal alkynes to form alkynylpyridines. These products are valuable intermediates for further transformations or as final targets in their own right. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2]

-

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a characteristic that is significantly enhanced by the presence of the powerful electron-withdrawing nitro group. This makes the ring susceptible to attack by nucleophiles. While the iodo group is a good leaving group, nucleophilic attack can also occur at other positions on the ring, depending on the reaction conditions and the nature of the nucleophile. For pyridines, nucleophilic attack is favored at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the ring nitrogen.[3]

Applications in Drug Discovery and Development

2-Iodo-5-nitropyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. The 5-nitropyridyl moiety is a key pharmacophore in several classes of therapeutic agents, particularly kinase inhibitors.

Role as a Key Building Block in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets in oncology, immunology, and other therapeutic areas. Many small-molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. 2-Iodo-5-nitropyridine serves as a versatile starting material for the construction of such heterocyclic cores. For instance, it has been utilized in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a target implicated in neurodegenerative diseases, diabetes, and cancer.[4][5] The synthesis of pyrazolo[3,4-b]pyridines, a class of potent GSK-3 inhibitors, can be envisioned starting from 2-iodo-5-nitropyridine.[4]

Caption: Synthetic strategy for bioactive heterocycles from 2-Iodo-5-nitropyridine.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-Iodo-5-nitropyridine with an arylboronic acid. This protocol is based on general procedures for similar substrates and should be optimized for specific arylboronic acids.[6]

Objective: To synthesize a 2-aryl-5-nitropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Iodo-5-nitropyridine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-nitropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent ratio may require optimization.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

-

Isolation and Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality and Self-Validation:

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation. The rigorous exclusion of oxygen is critical for reproducible results.

-

Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing the solvents prior to use is a crucial step.

-

Base: The base is required to activate the boronic acid to form a boronate species, which is more competent for transmetalation to the palladium center.

-

Water: The presence of a small amount of water can often accelerate the Suzuki coupling, aiding in the dissolution of the base and facilitating the formation of the active boronate species.

Safety and Handling

2-Iodo-5-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Skin Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

IF ON SKIN: Wash with plenty of water.

-

-

Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. A dust mask (type N95 or better) should be used when handling the solid.[7]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

2-Iodo-5-nitropyridine has established itself as a cornerstone building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecular architectures. For drug discovery professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics, especially in the realm of kinase inhibitors. The strategic application of this intermediate will undoubtedly continue to fuel innovation in the pharmaceutical industry.

References

-

Setliff, F. L. (1973). AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE. Organic Preparations and Procedures International, 5(6), 305-306. [Link]

-

Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

-

Ranu, B. C., et al. (2019). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). Expert Opinion on Therapeutic Patents, 35(7), 2536003. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biorxiv.org [biorxiv.org]

The Biological Versatility of 4-Methylindan Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indan scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active molecules. Among these, derivatives of 4-methylindan are emerging as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the neuroprotective, anticancer, and antimicrobial properties of 4-methylindan derivatives and their structurally related analogs. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the 4-methylindan core.

Introduction: The 4-Methylindan Scaffold - A Platform for Therapeutic Innovation

The 4-methylindan moiety, characterized by a fused benzene and cyclopentane ring system with a methyl group at the 4-position, represents a unique and sterically defined chemical space for drug design. This scaffold has been identified as a key pharmacophore in several clinically significant drugs, most notably in the field of neurodegenerative diseases. The rigidity of the bicyclic system, combined with the lipophilicity conferred by the methyl group, provides a foundation for developing potent and selective ligands for various biological targets. This guide will systematically explore the multifaceted biological activities of derivatives built upon this versatile core, providing insights into their therapeutic potential.

Neuroprotective Activities of 4-Methylindan Analogs: Targeting Cholinesterases and Beyond

The most well-documented biological activity of indan derivatives is their potent inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. The indanone-based drug, Donepezil, is a cornerstone in the symptomatic treatment of Alzheimer's disease and serves as a prime example of the therapeutic potential of this chemical class.

Mechanism of Action: Dual Binding Site Inhibition of Acetylcholinesterase

Indanone derivatives, such as Donepezil, exhibit a mixed competitive and noncompetitive inhibition of AChE.[1][2] This is achieved through a remarkable dual-binding mechanism within the enzyme's active site gorge.[3][4] The indanone moiety of the inhibitor binds to the peripheral anionic site (PAS) of AChE, primarily through π-π stacking interactions with aromatic residues like tryptophan (Trp286) and tyrosine (Tyr341).[3] Simultaneously, another part of the molecule, such as the benzyl group in Donepezil, interacts with the catalytic anionic site (CAS) near the catalytic triad (Ser203, His447, Glu334), also via π-π stacking with residues like Trp86.[3][4] This dual engagement effectively blocks the entry of acetylcholine to the active site and hinders the hydrolysis process.

Structure-Activity Relationship (SAR) for Neuroprotection

SAR studies have revealed key structural features that govern the neuroprotective activity of indanone derivatives:

-

The Indanone Core: The rigid indanone scaffold is crucial for orienting the interacting moieties within the AChE active site.[5]

-

Substituents on the Indanone Ring: The nature and position of substituents on the indanone ring can significantly influence potency. For instance, dimethoxy substitution has been shown to be beneficial.[6]

-

Linker and Terminal Groups: The linker connecting the indanone core to a terminal aromatic ring, and the nature of that terminal ring, are critical for optimizing interactions with the CAS.

Quantitative Data: Acetylcholinesterase Inhibition

The following table summarizes the AChE inhibitory activity of representative indanone derivatives.

| Compound | AChE IC50 (nM) | Reference |

| Donepezil | 2.5 - 10 | [7] |

| Indanone Derivative 9 | 14.8 | [6] |

| Indanone Derivative 14 | 18.6 | [6] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a widely used colorimetric method for determining AChE inhibitory activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (4-methylindan derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATChI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of serially diluted test compound solutions to the test wells.

-

Add 25 µL of buffer (with the same solvent concentration as the test wells) to the control wells.

-

Add 50 µL of buffer to the blank wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of AChE solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 50 µL of DTNB solution to all wells.

-

Add 25 µL of ATChI solution to all wells to start the reaction.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed incubation time (e.g., 10 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Inhibition of Acetylcholinesterase by Indanone Derivatives.

Anticancer Activity of Indanone Derivatives

Recent studies have highlighted the potential of the indanone scaffold in the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through various mechanisms.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Indanone-based thiazolyl hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in colorectal cancer cell lines.[8][9] This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating the induction of oxidative stress.[8][9] Furthermore, some derivatives have been found to inhibit the expression of NF-κB p65 and Bcl-2, key proteins involved in cell survival and proliferation.[10]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of indanone derivatives is influenced by the nature of the substituents on the core structure. For instance, in a series of thiazolyl hydrazone derivatives of 1-indanone, the presence of a biphenyl group was associated with significant cytotoxicity.[8] The stereochemistry and position of substituents can also play a crucial role, as seen in other cyclic compounds where axial or equatorial positioning of a methyl group can alter activity.[11]

Quantitative Data: Cytotoxicity of Indanone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of representative indanone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [8][9] |

| ITH-6 | COLO 205 (Colon) | 0.85 ± 0.23 | [8][9] |

| ITH-6 | KM 12 (Colon) | 1.25 ± 0.31 | [8][9] |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [12] |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 | [12] |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung) | 3.28 | [12] |

| Indole Derivative 1c | HepG2 (Liver) | 0.9 | [13] |

| Indole Derivative 1c | MCF-7 (Breast) | 0.55 | [13] |

| Indole Derivative 1c | HeLa (Cervical) | 0.50 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds (4-methylindan derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value is determined by plotting cell viability against compound concentration.

-

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity of Indan-Related Structures

While the antimicrobial properties of 4-methylindan derivatives are less explored compared to their neuroprotective and anticancer activities, the broader class of indan and related heterocyclic compounds has shown promising antimicrobial potential. Further investigation into 4-methylindan derivatives is warranted to explore this therapeutic avenue.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of indan-related compounds are not fully elucidated but may involve:

-

Membrane Disruption: The lipophilic nature of the indan scaffold could facilitate interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Inhibition of Biofilm Formation: Some heterocyclic compounds have been shown to interfere with bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

For related heterocyclic structures, SAR studies have indicated that:

-

Substituents on Aromatic Rings: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact antimicrobial activity.

-

Heterocyclic Moieties: The incorporation of different heterocyclic rings can modulate the antimicrobial spectrum and potency.

-

Lipophilicity: A balance of hydrophilicity and lipophilicity is often crucial for effective antimicrobial activity, allowing for both passage through the cell wall and interaction with intracellular targets.

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table provides Minimum Inhibitory Concentration (MIC) values for some indan-related and other heterocyclic compounds against various microbial strains. Note: Data for 4-methylindan derivatives is currently limited, and these values are for structurally related compounds.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazolidinone Derivative | S. aureus | 3.13 | [14] |

| Thiazolidinone Derivative | E. coli | 6.25 | [14] |

| Thiazolidinone Derivative | C. albicans | 12.5 | [14] |

| Indole Derivative | S. aureus | 0.008 | [15] |

| Indole Derivative | E. coli | 0.004 | [15] |

| Indole Derivative | A. fumigatus | 0.06 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits visible growth of the microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds (4-methylindan derivatives)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the microorganism in sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of Test Compound:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

-

-

Inoculation:

-

Add the standardized microbial suspension to each well containing the diluted compound.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Logical Relationship: From MIC to MBC

Caption: Logical workflow from MIC to MBC determination.

Conclusion and Future Directions

Derivatives of 4-methylindan and related indanone scaffolds represent a highly versatile and promising platform for the development of new therapeutic agents. Their proven efficacy as acetylcholinesterase inhibitors has established their potential in the treatment of neurodegenerative diseases. Emerging evidence now points towards their significant anticancer and potential antimicrobial activities.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesis and biological evaluation of a broader range of 4-methylindan derivatives with diverse substitution patterns to further explore and refine the structure-activity relationships for each biological target.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds to identify novel cellular targets and pathways.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of the most promising lead compounds to assess their drug-likeness and safety profiles.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of optimized 4-methylindan derivatives in relevant animal models of neurodegenerative diseases, cancer, and infectious diseases.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the 4-methylindan scaffold, paving the way for the development of next-generation medicines.

References

-

Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). Journal of Chemical Information and Modeling. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. [Link]

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (2021). Current Drug Discovery Technologies. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). ResearchGate. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). ResearchGate. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers in Chemistry. [Link]

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). Biochemical and Biophysical Research Communications. [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. [Link]

-

Binding of Donepezil in the human AChE active site (2D representation). (2022). ResearchGate. [Link]

-

Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2015). European Journal of Medicinal Chemistry. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (2021). ResearchGate. [Link]

-

MIC values (in µg/mL) of the target compounds 4 and 9 against... (2022). ResearchGate. [Link]

-

Table 3. Antimicrobial activity (MIC/(µg mL −1 )) of compounds IV and V... (2020). ResearchGate. [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega. [Link]

-

Donepezil (E2020): a new acetylcholinesterase inhibitor. Review of its pharmacology, pharmacokinetics, and utility in the treatment of Alzheimer's disease. (1997). Expert Opinion on Investigational Drugs. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]

-

N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). Molecules. [Link]

-

Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... (2018). ResearchGate. [Link]

-

Antimicrobial and Antifungal Potential of Indian Spices. (2024). Bentham Science. [Link]

-

IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (2022). ResearchGate. [Link]

-

INDIAN SPICES AND ITS ANTIFUNGAL ACTIVITY. (2015). International Journal of Research in Engineering and Technology. [Link]

-

{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. (2012). Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Pharmaceutical Biology. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015). Iranian Journal of Pharmaceutical Research. [Link]

-